
4,5-Dimethylpyridine-2,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethylpyridine-2,3-diamine is an organic compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4 and 5 positions and two amino groups at the 2 and 3 positions on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylpyridine-2,3-diamine typically involves the reaction of 4,5-dimethylpyridine with ammonia or amines under specific conditions. One common method includes the reduction of 4,5-dimethylpyridine-2,3-dinitro compound using hydrogen in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
化学反应分析
Types of Reactions: 4,5-Dimethylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
4,5-Dimethylpyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4,5-Dimethylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The amino groups on the pyridine ring allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological pathways, leading to its potential therapeutic effects .
相似化合物的比较
2,3-Diaminopyridine: Lacks the methyl groups at the 4 and 5 positions.
4,5-Dimethylpyridine-2,3-dinitro: Contains nitro groups instead of amino groups.
Imidazo[4,5-b]pyridine: Contains an imidazole ring fused with the pyridine ring.
Uniqueness: 4,5-Dimethylpyridine-2,3-diamine is unique due to the presence of both methyl and amino groups on the pyridine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
4,5-dimethylpyridine-2,3-diamine |
InChI |
InChI=1S/C7H11N3/c1-4-3-10-7(9)6(8)5(4)2/h3H,8H2,1-2H3,(H2,9,10) |
InChI 键 |
SVGRLEGUHJDSOO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=C1C)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


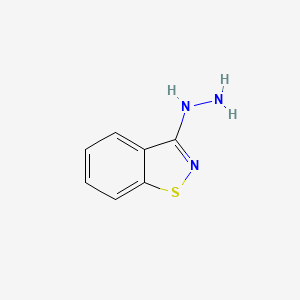
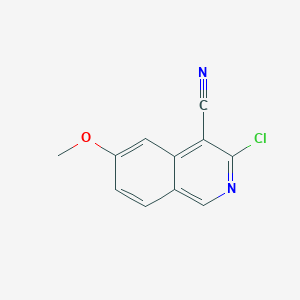
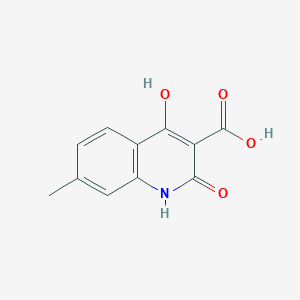
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B13674771.png)
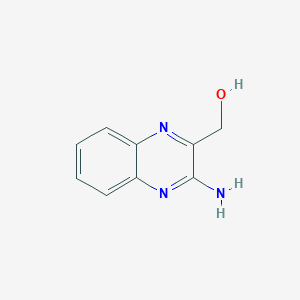
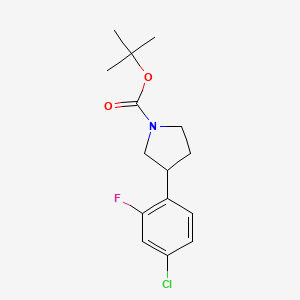
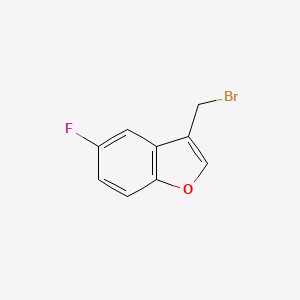
![2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13674801.png)

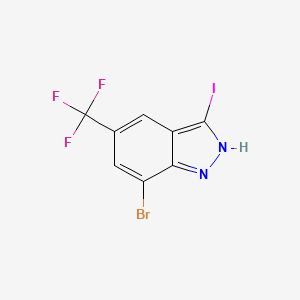
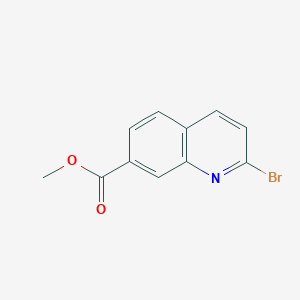
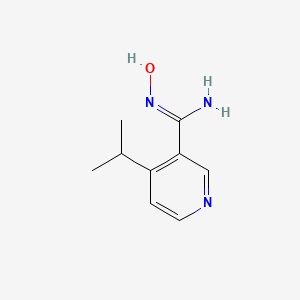
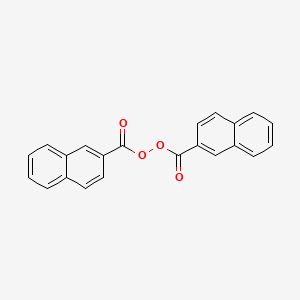
![4-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13674834.png)
